2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride
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Overview
Description
The compound “2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride” is a complex organic molecule. It is a derivative of 2-Amino-5-chlorobenzophenone , which is a substituted benzophenone where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom .
Synthesis Analysis
The synthesis of 2-Amino-5-chlorobenzophenone, a related compound, can be achieved by reducing isoxazole through iron powder . This process also involves using toluene and muriatic acid .Scientific Research Applications
Antifungal Applications
Polyhexamethylene guanidine hydrochloride (PHMGH), a cationic antimicrobial polymer containing an amino group and a polymeric guanidine group, demonstrates potent antifungal activity against various pathogenic fungi. It outperforms commonly used antifungal drugs like amphotericin B in terms of efficacy without inducing hemolytic and lactate dehydrogenase release activities. The fungicidal mechanism of PHMGH involves the formation of pores in the cell membrane of fungi, notably Candida albicans, leading to membrane depolarization and K+ leakage. This mode of action signifies its potential for developing new antifungal therapies (Hyemin Choi, Keuk-Jun Kim, & D. G. Lee, 2017).
Mechanistic Insights and Stability Studies
Guanabenz, a derivative of guanidine, undergoes decomposition to form various products including the Z-isomer, 2,6-dichlorobenzaldehyde, aminoguanidine, and its semicarbazone. A stability-indicating assay developed for guanabenz amidst its decomposition products using UV spectroscopy offers a method for the analytical evaluation of guanidine derivatives, aiding in the understanding of their stability and degradation pathways (C. M. Shearer & N. Deangelis, 1979).
Chemical Synthesis and Reactions
Research into the synthesis of 2-dimethylaminobenzazoles via guanidine intermediates indicates the versatility of guanidine compounds in synthesizing various chemical structures. These reactions offer insights into the cyclization mechanisms and potential applications in creating novel compounds for further research (K. Ohno, Wakako Ishida, K. Kamata, K. Oda, & M. Machida, 2003).
Antimicrobial and Antihypertensive Activities
Studies have also shown the antimicrobial and antihypertensive potentials of guanidine derivatives. For example, some guanidine-based compounds were synthesized and exhibited significant antimicrobial activity when evaluated against bacterial and fungal strains. Such findings underscore the chemical's potential for developing new antimicrobial agents (N. Srinath, Y. R. Prasad, K. Mukkanti, & N. Agarwal, 2011).
Biochemical Applications and Drug Synthesis
Guanidine derivatives have been explored for their use in biochemical applications and drug synthesis. For instance, modifications of guanidines were investigated for their potential as chiral superbases, illustrating the compound's utility in organic synthesis and medicinal chemistry (Isobe, Fukuda, & Ishikawa, 2000).
Mechanism of Action
Target of Action
It is related to2-Amino-5-chlorobenzophenone , a substituted benzophenone . This compound is used in the synthesis of benzodiazepines , which are psychoactive drugs primarily used for treating anxiety, insomnia, seizures, and muscle spasms .
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The compound is likely involved in the GABAergic pathway, given its potential relationship with benzodiazepines . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Result of Action
If it acts similarly to benzodiazepines, it could potentially enhance gabaergic inhibition in the central nervous system, leading to effects such as reduced anxiety, sedation, and muscle relaxation .
Properties
IUPAC Name |
2-[(Z)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5.2ClH/c15-10-6-7-12(16)11(8-10)13(19-20-14(17)18)9-4-2-1-3-5-9;;/h1-8H,16H2,(H4,17,18,20);2*1H/b19-13-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYLXZYRXHKYPX-SJNXHXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N=C(N)N)/C2=C(C=CC(=C2)Cl)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136623-15-9 |
Source
|
Record name | N-{[(2-amino-5-chlorophenyl)(phenyl)methylidene]amino}guanidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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